molecular formula C27H26ClN3O4 B250872 Ethyl 4-(4-benzoyl-1-piperazinyl)-3-[(4-chlorobenzoyl)amino]benzoate

Ethyl 4-(4-benzoyl-1-piperazinyl)-3-[(4-chlorobenzoyl)amino]benzoate

Katalognummer B250872
Molekulargewicht: 492 g/mol
InChI-Schlüssel: LZTCZSILIKXKKA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-(4-benzoyl-1-piperazinyl)-3-[(4-chlorobenzoyl)amino]benzoate, also known as DCPP, is a chemical compound that has been extensively studied for its potential applications in scientific research.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-(4-benzoyl-1-piperazinyl)-3-[(4-chlorobenzoyl)amino]benzoate has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have a high affinity for dopamine D3 receptors, which are involved in the regulation of mood, motivation, and reward. Ethyl 4-(4-benzoyl-1-piperazinyl)-3-[(4-chlorobenzoyl)amino]benzoate has also been found to have antipsychotic and antidepressant-like effects in animal models, making it a promising candidate for the development of new drugs for the treatment of psychiatric disorders.

Wirkmechanismus

The mechanism of action of Ethyl 4-(4-benzoyl-1-piperazinyl)-3-[(4-chlorobenzoyl)amino]benzoate is not fully understood, but it is believed to involve the modulation of dopamine signaling pathways in the brain. Ethyl 4-(4-benzoyl-1-piperazinyl)-3-[(4-chlorobenzoyl)amino]benzoate has been shown to act as a partial agonist at dopamine D3 receptors, which may contribute to its antidepressant and antipsychotic effects. It may also interact with other neurotransmitter systems, such as serotonin and glutamate, to produce its effects.
Biochemical and Physiological Effects:
Ethyl 4-(4-benzoyl-1-piperazinyl)-3-[(4-chlorobenzoyl)amino]benzoate has been found to have a number of biochemical and physiological effects in animal models. It has been shown to increase dopamine release in the prefrontal cortex and striatum, which are regions of the brain involved in cognitive function and reward processing. Ethyl 4-(4-benzoyl-1-piperazinyl)-3-[(4-chlorobenzoyl)amino]benzoate has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons.

Vorteile Und Einschränkungen Für Laborexperimente

Ethyl 4-(4-benzoyl-1-piperazinyl)-3-[(4-chlorobenzoyl)amino]benzoate has several advantages for use in lab experiments. It has a high affinity for dopamine D3 receptors, which makes it a useful tool for studying the role of these receptors in various physiological and pathological processes. Ethyl 4-(4-benzoyl-1-piperazinyl)-3-[(4-chlorobenzoyl)amino]benzoate is also relatively stable and can be easily synthesized in large quantities. However, there are also some limitations to its use. Ethyl 4-(4-benzoyl-1-piperazinyl)-3-[(4-chlorobenzoyl)amino]benzoate has been found to have off-target effects at high concentrations, which may complicate the interpretation of results. Additionally, the effects of Ethyl 4-(4-benzoyl-1-piperazinyl)-3-[(4-chlorobenzoyl)amino]benzoate may vary depending on the species and strain of animal used in experiments.

Zukünftige Richtungen

There are several future directions for research on Ethyl 4-(4-benzoyl-1-piperazinyl)-3-[(4-chlorobenzoyl)amino]benzoate. One potential avenue is the development of new drugs based on the structure of Ethyl 4-(4-benzoyl-1-piperazinyl)-3-[(4-chlorobenzoyl)amino]benzoate that have improved pharmacological properties. Another direction is the investigation of the role of dopamine D3 receptors in the pathophysiology of psychiatric disorders, such as schizophrenia and depression. Additionally, further studies are needed to elucidate the precise mechanism of action of Ethyl 4-(4-benzoyl-1-piperazinyl)-3-[(4-chlorobenzoyl)amino]benzoate and to determine its potential therapeutic applications in humans.
Conclusion:
Ethyl 4-(4-benzoyl-1-piperazinyl)-3-[(4-chlorobenzoyl)amino]benzoate is a chemical compound that has shown promise for its potential applications in scientific research. It has a high affinity for dopamine D3 receptors and has been found to have antidepressant and antipsychotic-like effects in animal models. While there are some limitations to its use, Ethyl 4-(4-benzoyl-1-piperazinyl)-3-[(4-chlorobenzoyl)amino]benzoate has several advantages for use in lab experiments and has several potential future directions for research.

Synthesemethoden

Ethyl 4-(4-benzoyl-1-piperazinyl)-3-[(4-chlorobenzoyl)amino]benzoate can be synthesized through a multi-step process that involves the reaction of 4-benzoyl-1-piperazinecarboxylic acid with 4-chlorobenzoyl chloride, followed by the reaction of the resulting intermediate with 4-aminobenzoic acid ethyl ester. The final product is obtained through purification and characterization using various analytical techniques.

Eigenschaften

Molekularformel

C27H26ClN3O4

Molekulargewicht

492 g/mol

IUPAC-Name

ethyl 4-(4-benzoylpiperazin-1-yl)-3-[(4-chlorobenzoyl)amino]benzoate

InChI

InChI=1S/C27H26ClN3O4/c1-2-35-27(34)21-10-13-24(23(18-21)29-25(32)19-8-11-22(28)12-9-19)30-14-16-31(17-15-30)26(33)20-6-4-3-5-7-20/h3-13,18H,2,14-17H2,1H3,(H,29,32)

InChI-Schlüssel

LZTCZSILIKXKKA-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)Cl

Kanonische SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.